molecular formula C32H26N4O4S2 B4987986 4,11-Bis(3-methylphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone

4,11-Bis(3-methylphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone

Cat. No.: B4987986
M. Wt: 594.7 g/mol
InChI Key: YDONWGSXZCIAEK-UHFFFAOYSA-N
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Description

4,11-Bis(3-methylphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[66002,609,13]tetradecane-3,5,10,12-tetrone is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,11-Bis(3-methylphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core tetrazatetracyclo structure, followed by the introduction of the dithiophenyl and methylphenyl groups through various coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and thiophene derivatives. The reaction conditions often require inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4,11-Bis(3-methylphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

4,11-Bis(3-methylphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone has several scientific research applications:

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and conductive polymers.

    Medicinal Chemistry: Its potential biological activity is being explored for the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.

    Organic Electronics: The compound’s electronic properties are being studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mechanism of Action

The mechanism of action of 4,11-Bis(3-methylphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects. In materials science, its electronic properties are influenced by the conjugation and arrangement of its aromatic rings and heteroatoms, affecting its conductivity and other material properties.

Comparison with Similar Compounds

Similar Compounds

  • 4,11-Bis(2-methylphenyl)-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
  • 4,11-Bis(4-fluorophenyl)-7,14-bis(4-methylphenyl)-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone

Uniqueness

4,11-Bis(3-methylphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone is unique due to the presence of both dithiophenyl and methylphenyl groups, which impart distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and materials science, where these properties can be fine-tuned for specific uses.

Properties

IUPAC Name

4,11-bis(3-methylphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O4S2/c1-17-7-3-9-19(15-17)33-29(37)23-25(21-11-5-13-41-21)36-28-24(26(22-12-6-14-42-22)35(36)27(23)31(33)39)30(38)34(32(28)40)20-10-4-8-18(2)16-20/h3-16,23-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDONWGSXZCIAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(N4C5C(C(N4C3C2=O)C6=CC=CS6)C(=O)N(C5=O)C7=CC=CC(=C7)C)C8=CC=CS8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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